N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
CAS No.: 946232-93-5
Cat. No.: VC8327952
Molecular Formula: C22H22N4O2
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946232-93-5 |
|---|---|
| Molecular Formula | C22H22N4O2 |
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | N-benzyl-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
| Standard InChI | InChI=1S/C22H22N4O2/c1-15(2)21-24-25-22(28-21)19-12-17-10-6-7-11-18(17)26(19)14-20(27)23-13-16-8-4-3-5-9-16/h3-12,15H,13-14H2,1-2H3,(H,23,27) |
| Standard InChI Key | WPUUITXQUUOWGL-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CC=C4 |
| Canonical SMILES | CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CC=C4 |
Introduction
Molecular Formula
The molecular formula of this compound can be derived based on its systematic name:
Molecular Weight
The estimated molecular weight is approximately 348.40 g/mol.
Synthesis Pathway
The synthesis of this compound likely involves a multistep reaction sequence, leveraging established methods for oxadiazole and indole synthesis:
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Formation of the 1,3,4-Oxadiazole Ring:
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Indole Functionalization:
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The indole moiety is functionalized at the nitrogen atom to introduce a benzyl group and subsequently coupled with the oxadiazole unit via an acetamide linker.
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Final Coupling:
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The benzyl group is introduced through nucleophilic substitution or reductive amination to complete the molecule.
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Antioxidant Potential
Studies on similar oxadiazole derivatives suggest that they exhibit antioxidant activity by scavenging free radicals . This activity is crucial for preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Molecular docking studies on related compounds have revealed potential inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), indicating anti-inflammatory properties .
Anticancer Activity
Oxadiazole derivatives are known to interfere with cancer cell proliferation by targeting DNA or specific enzymes involved in cell division .
Applications
Given its structural features and potential bioactivities, this compound holds promise in several domains:
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Pharmaceutical Development: As a lead compound for designing drugs targeting infectious diseases, inflammation, or cancer.
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Material Science: Oxadiazoles are also explored for their photophysical properties in materials chemistry.
Analytical Characterization
To confirm the structure and purity of such compounds, standard analytical techniques are employed:
Comparative Data Table
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- concentration of a solution resulting from a known mass of compound in a specific volume